1,2-Propanediol, 3-(pentacosyloxy)-
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Overview
Description
1,2-Propanediol, 3-(pentacosyloxy)-: is a chemical compound that belongs to the class of glycols. Glycols are alcohols with two hydroxyl groups on adjacent carbon atoms. This compound is a derivative of 1,2-propanediol, where one of the hydroxyl groups is substituted with a pentacosyloxy group. It is a colorless, viscous liquid that is miscible with water, acetone, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-(pentacosyloxy)- can be synthesized through the reaction of 1,2-propanediol with pentacosyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired compound after purification .
Industrial Production Methods: Industrial production of 1,2-propanediol, 3-(pentacosyloxy)- involves the reaction of propene with hydrogen peroxide in the presence of a catalyst mixture comprising a phase transfer catalyst and a heteropolytungstate. The reaction is carried out in a liquid mixture comprising an aqueous phase with a maximum pH of 6 and an organic phase. The product is then separated and purified .
Chemical Reactions Analysis
Types of Reactions: 1,2-Propanediol, 3-(pentacosyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
1,2-Propanediol, 3-(pentacosyloxy)- has various scientific research applications, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the study of biological membranes and lipid bilayers.
Medicine: It is used in the formulation of pharmaceuticals and as a carrier for drug delivery.
Industry: It is used in the production of polymers, antifreeze, and deicing solutions
Mechanism of Action
The mechanism of action of 1,2-propanediol, 3-(pentacosyloxy)- involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The molecular targets include phospholipids and membrane proteins .
Comparison with Similar Compounds
1,2-Propanediol (Propylene Glycol): A common glycol used in antifreeze and as a solvent.
1,3-Propanediol: Another glycol with similar properties but different applications.
Glycerol (1,2,3-Propanetriol): A trihydroxy alcohol used in food, pharmaceuticals, and cosmetics
Uniqueness: 1,2-Propanediol, 3-(pentacosyloxy)- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific interactions with lipid bilayers and hydrophobic environments .
Properties
CAS No. |
140160-20-9 |
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Molecular Formula |
C28H58O3 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
3-pentacosoxypropane-1,2-diol |
InChI |
InChI=1S/C28H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-31-27-28(30)26-29/h28-30H,2-27H2,1H3 |
InChI Key |
DMTCXVVOISAOIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCOCC(CO)O |
Origin of Product |
United States |
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